![molecular formula C23H26N2OS B3009366 N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide CAS No. 851412-59-4](/img/structure/B3009366.png)
N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide" is a member of the sulfanylacetamide family, which is known for its potential in medicinal chemistry due to the presence of the sulfanyl group attached to an acetamide moiety. This structure is often seen in compounds with various biological activities, including antibacterial and antiviral properties. The indole moiety present in the compound is a common feature in many pharmacologically active molecules, suggesting that this compound may also possess interesting biological activities.
Synthesis Analysis
The synthesis of related sulfanylacetamide derivatives typically involves multi-step reactions starting from appropriate precursors. For instance, the synthesis of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides involves the conversion of indole-3-acetic acid to an ester, followed by hydrazide formation, cyclization with carbon disulfide, and subsequent reaction with electrophiles to yield the target compounds . This method could potentially be adapted for the synthesis of "N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide" by choosing appropriate starting materials and electrophiles.
Molecular Structure Analysis
The molecular structure of sulfanylacetamide derivatives is characterized by the presence of a sulfanyl group linked to an acetamide. Crystal structure analysis of similar compounds reveals that these molecules can adopt folded conformations, with various degrees of inclination between the aromatic rings and the heterocyclic or amide groups . This conformational behavior is important as it can influence the compound's ability to interact with biological targets.
Chemical Reactions Analysis
Sulfanylacetamide derivatives are known to participate in various chemical reactions, which are essential for their biological activity. For example, the sulfanyl group can act as a nucleophile in substitution reactions, allowing for the introduction of various substituents that can modulate the compound's biological properties . The reactivity of the indole and acetamide moieties also contributes to the compound's potential as a versatile intermediate for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanylacetamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the core structure. These properties are crucial for the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The presence of the indole moiety in "N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide" suggests that it may have good membrane permeability, which is beneficial for oral bioavailability .
科学的研究の応用
Synthesis and Pharmacological Potential
- N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide and its derivatives have been synthesized and studied for various pharmacological activities. These compounds are synthesized through different chemical reactions and characterized for their structural properties using techniques like IR, NMR, and Mass spectral analysis. The derivatives of this compound exhibit significant biological activities, particularly in the realm of antimicrobial and cytotoxic effects, making them potent candidates for therapeutic applications (Shukla et al., 2012), (Noolvi et al., 2014).
Biological Activities and Therapeutic Potential
- Compounds related to N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide have been extensively researched for their biological activities. These include potential antibacterial, antifungal, anti-inflammatory, and analgesic properties. The compounds' effectiveness against specific strains of bacteria and their potential for treating inflammatory conditions and pain management have been a focus of research. The therapeutic implications of these findings are significant, as they open avenues for the development of new drugs and treatments for various ailments (Baviskar et al., 2013), (Rubab et al., 2015).
Antagonistic and Inhibitory Effects
- Research has also been conducted on the antagonistic and inhibitory effects of derivatives of N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide. These studies focus on how these compounds interact with certain receptors and enzymes in the body, potentially leading to the development of new medications for conditions like asthma, allergies, and other diseases. The pharmacological evaluation of these compounds has shown promising results in inhibiting certain biological processes, making them valuable for further medical research and drug development (Jacobs et al., 1993), (Menciu et al., 1999).
Molecular Docking and Computational Studies
- Molecular docking and computational studies have been performed on derivatives of N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide to assess their binding affinity and potential as drug candidates. These studies involve the use of computational models to predict how the compound interacts with biological targets, aiding in the design and optimization of new drugs. Computational evaluations offer insights into the potential efficacy and safety of these compounds, making them an integral part of pharmaceutical research and development (Faheem, 2018).
Crystallographic Studies
- Crystallographic studies of related compounds provide valuable information on the molecular structure and properties of N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide derivatives. These studies contribute to a deeper understanding of the compound's chemical behavior, stability, and interactions with other molecules, which is crucial for drug design and development. By examining the crystal structure, researchers can gain insights into how these compounds might interact with biological targets at the molecular level (Cai et al., 2009).
特性
IUPAC Name |
N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-17-8-2-3-9-18(17)14-25-15-22(20-12-6-7-13-21(20)25)27-16-23(26)24-19-10-4-5-11-19/h2-3,6-9,12-13,15,19H,4-5,10-11,14,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNFGNNZAJUCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

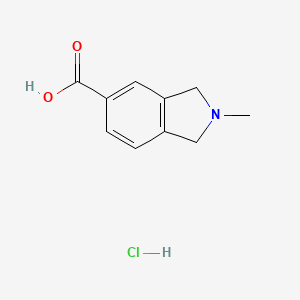
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide](/img/structure/B3009287.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3009288.png)
![tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3009289.png)

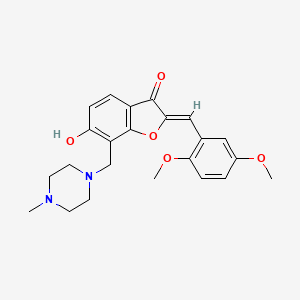

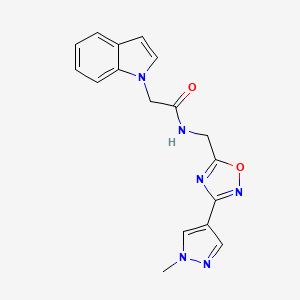
![3-(4-Fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B3009299.png)
![tert-butyl N-{[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B3009301.png)
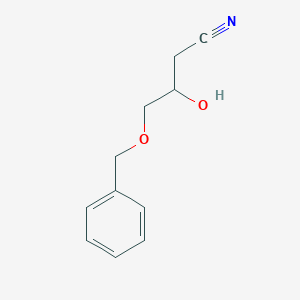
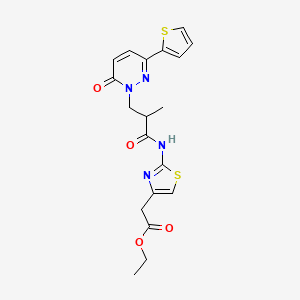
![N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3009306.png)
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B3009307.png)